3,4-双(苄氧基)苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

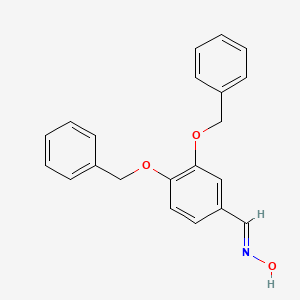

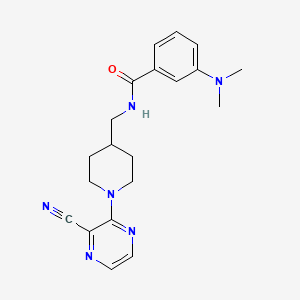

3,4-Bis(benzyloxy)benzaldehyde is a compound useful in organic synthesis . It has a linear formula of (C6H5CH2O)2C6H3CHO . The molecular weight of this compound is 318.37 .

Synthesis Analysis

The synthesis of 3,4-Dibenzyloxybenzaldehyde can be achieved from Benzyl chloride and Protocatechualdehyde . It’s also used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .Molecular Structure Analysis

The molecular formula of 3,4-Bis(benzyloxy)benzaldehyde is C21H18O3 . The average mass is 318.366 Da and the monoisotopic mass is 318.125580 Da .Chemical Reactions Analysis

Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile. It can be hydrolyzed to regenerate benzaldehyde .Physical And Chemical Properties Analysis

The density of 3,4-Bis(benzyloxy)benzaldehyde is 1.2±0.1 g/cm3 . It has a boiling point of 492.4±35.0 °C at 760 mmHg . The compound has a molar refractivity of 95.3±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds . The polar surface area is 36 Å2 .科学研究应用

有机合成与药物化学

3,4-双(苄氧基)苯甲醛肟是一种通用的有机合成砌块。 研究人员利用它来创建更复杂的分子,例如药物中间体 。它的醛官能团允许进行多种化学转化,使其在药物发现和开发中具有价值。

蔓越莓化合物分析

在科学研究中,研究人员已经使用 3,4-二苄氧基苯甲醛来分析蔓越莓化合物及其代谢物。通过使用高效液相色谱-质谱联用 (HPLC-MS/MS),他们分析了蔓越莓提取物摄入后的尿液样本。 这项研究有助于了解蔓越莓的健康益处 。

金属酞菁合成

金属酞菁在催化、传感器和光动力治疗中得到应用。研究人员已经合成了含有四个外周 4-[3,4-双(苄氧基)苄叉]氨基苯氧基取代基的新型金属酞菁。 由于其独特的取代基,这些化合物表现出有趣的性质,为进一步探索开辟了途径 。

雌激素受体配体设计

3,4-双(苄氧基)苯甲醛肟已被用于合成雌激素受体 β 选择性配体。 这些配体在调节雌激素受体活性中起着至关重要的作用,并且可能对激素相关疾病和癌症研究具有影响 。

卤素交换反应

从该化合物衍生的配体也参与卤素交换反应。这些反应在合成化学中至关重要,可以实现有机分子中卤素的取代。 研究人员探索这些反应以创建新的功能材料和研究反应机理 。

作用机制

Target of Action

It’s structurally similar compound, 3-benzyloxybenzaldehyde, is known to activate adenyl cyclase , which plays a crucial role in the cyclic AMP (cAMP) pathway that regulates various physiological processes.

Mode of Action

Oximes, in general, are known to react with carbonyl compounds to form a reversible hemiketal . This suggests that 3,4-Bis(benzyloxy)benzaldehyde oxime might interact with its targets through a similar mechanism.

属性

IUPAC Name |

(NE)-N-[[3,4-bis(phenylmethoxy)phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-22-14-19-11-12-20(24-15-17-7-3-1-4-8-17)21(13-19)25-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTPSAYYBOVDKX-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2586543.png)

![2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2586546.png)

![2-[(Acetylsulfanyl)methyl]butanedioic acid](/img/structure/B2586550.png)

![N-(1-cyanocyclobutyl)-2-[({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B2586551.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2586552.png)

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2586553.png)

![[1-(Difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2586554.png)